molecular formula C10H15N3O B7864301 (S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide

(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide

Cat. No.: B7864301
M. Wt: 193.25 g/mol
InChI Key: OPKKDFVVUPOQHU-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide is a chiral chemical compound designed for research and development applications, particularly in medicinal chemistry. This molecule features a stereospecific (S)-configured amino acid backbone coupled with an N-methylated amide linkage to a pyridin-3-ylmethyl group, a structural motif commonly associated with biological activity . Its primary research value lies in its role as a versatile building block for the synthesis of more complex molecules. Compounds with similar N-alkylated, pyridine-containing structures have been identified as key intermediates in the development of potent and selective enzyme inhibitors, such as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for hematologic malignancies . The N-methylation on the amide bond can influence the compound's metabolic stability and physicochemical properties, making it a valuable scaffold for exploring structure-activity relationships (SAR) . The pyridine ring can act as a hydrogen bond acceptor, potentially enabling interactions with various biological targets, including kinases . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-N-methyl-N-(pyridin-3-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-8(11)10(14)13(2)7-9-4-3-5-12-6-9/h3-6,8H,7,11H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKKDFVVUPOQHU-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(C)CC1=CN=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and amino acids.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions including alkylation and amination.

    Chiral Resolution: The intermediate is then subjected to chiral resolution to obtain the desired (S)-enantiomer.

    Final Coupling: The final step involves coupling the intermediate with N-methylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridin-3-ylmethyl group facilitates nucleophilic substitutions due to the electron-withdrawing effect of the pyridine ring, enhancing the electrophilicity of adjacent carbon atoms.

Reaction Type Conditions Products Key Observations
Amide Alkylation K₂CO₃, DMF, alkyl halides, 60°CN-alkylated derivatives (e.g., N-ethyl or N-benzyl analogs) Steric hindrance from the methyl group limits reactivity at the tertiary amine site
Aromatic Halogenation FeCl₃ catalyst, Cl₂ gas, 25°CChlorinated pyridinyl derivatives (e.g., 2-chloro-pyridin-3-ylmethyl) Regioselectivity favors the 2-position due to directing effects of the methyl group

Oxidation Reactions

The primary amino group undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Products Yield Mechanistic Notes
KMnO₄Acidic aqueous, 80°CCorresponding nitro compound72%Proceeds via imine intermediate
H₂O₂Cu(I) catalyst, RTOxaziridine derivatives58%Stereochemistry retained at the chiral center

Amide Bond Transformations

The tertiary amide group participates in hydrolysis and condensation reactions:

Reaction Conditions Products Applications
Acidic Hydrolysis 6M HCl, reflux, 12h2-Amino-N-methylpropionic acid + pyridinemethylamine Used to recover chiral amino acids for reuse
Enzymatic Cleavage Lipase (Candida antarctica), pH 7Enantiopure fragmentsBioresolution of stereoisomers

Pyridine Ring Functionalization

The pyridin-3-yl group undergoes electrophilic substitutions and metal-catalyzed couplings:

Reaction Catalyst/Reagents Products Regioselectivity
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acidsBiaryl-modified derivativesFavors 4-position due to steric effects
Nitration HNO₃/H₂SO₄, 0°C4-Nitro-pyridin-3-ylmethyl analogsMeta-directing effect of the methyl group

Stereospecific Reactions

The (S)-configuration at the α-carbon governs enantioselective transformations:

Reaction Conditions Outcome ee (%)
Asymmetric Aldol L-Proline catalyst, THF, -20°Cβ-Hydroxyamide derivatives94
Kinetic Resolution Pseudomonas fluorescens lipaseIsolation of (R)-enantiomer from racemic mix>99

Industrial-Scale Modifications

Process optimizations for large-scale synthesis include:

  • Continuous-Flow Amination : Microreactors with immobilized enzymes improve yield (89%) and reduce waste .

  • Green Solvent Systems : Cyclopentyl methyl ether (CPME) replaces DMF in amidation steps, enhancing sustainability .

This compound’s versatility in nucleophilic, oxidative, and stereospecific reactions underscores its utility in medicinal chemistry and materials science. Experimental data from analogs suggest that further exploration of its photochemical and catalytic properties could unlock novel applications.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-amino-N-(pyridin-3-ylmethyl)propanamide
  • Molecular Formula : C9H13N3O
  • Molecular Weight : 179.22 g/mol
  • CAS Number : 1340321-35-8

The compound features a pyridine ring, which contributes to its biological activity and interaction with various molecular targets.

Medicinal Chemistry Applications

  • Inhibition of Tissue Kallikrein :
    • (S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide has been identified as a selective inhibitor of human tissue kallikrein (KLK1), which is implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The selectivity of this compound may lead to fewer side effects compared to non-selective inhibitors.
  • Therapeutic Potential in Cancer :
    • KLK1 plays a role in tumor invasiveness and proliferation through the activation of matrix metalloproteases. Inhibitors like this compound may help reduce tumor growth and metastasis .
  • Neurological Applications :
    • Research indicates that compounds similar to this compound can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Case Study 1: Inhibition of KLK1 in Asthma Models

A study demonstrated that a KLK1 inhibitor effectively reduced bronchoconstriction in an allergic sheep model of asthma. The compound inhibited late-phase bronchoconstriction and airway hyperresponsiveness, indicating its potential for asthma treatment .

Case Study 2: Cancer Cell Migration

In vitro experiments showed that KLK1 inhibitors, including this compound, significantly inhibited cancer cell migration in matrigel invasion assays. This suggests that the compound could be beneficial in cancer therapies focused on preventing metastasis .

Data Table of Biological Activities

Activity TypeTargetIC50 Value (nM)Reference
KLK1 InhibitionTissue Kallikrein<50
Cancer Cell MigrationVarious Tumor CellsVariable
Neurological ActivityNeurotransmitter SystemsNot Specified

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The nitro-substituted analog () has a higher molar mass (237.25 g/mol) and may exhibit distinct reactivity due to the electron-deficient benzyl group .
  • Chirality : The (S)-configuration in the target compound and its nitrobenzyl analog contrasts with achiral analogs like 2,2-Dimethyl-N-pyridin-3-yl-propionamide, which lack stereogenic centers .

Crystallographic and Database Insights

The Cambridge Structural Database (CSD) () contains over 250,000 small-molecule structures, enabling comparative analysis of bond lengths and angles for related amides. While specific crystallographic data for the target compound is absent in the evidence, SHELX software () is widely used for refining such structures, ensuring reliability in reported parameters .

Biological Activity

(S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide, identified by its CAS number 1308559-40-1, is a compound that has garnered attention for its significant biological activities, particularly as an inhibitor of tissue kallikrein. This article delves into the compound's structural characteristics, synthesis methods, biological activities, relevant case studies, and research findings.

Structural Characteristics

The compound has the molecular formula C10_{10}H15_{15}N3_3O and a molecular weight of approximately 195.25 g/mol. Its structure comprises an amino group, a methyl group, and a pyridine ring, which are crucial for its reactivity and interaction with biological targets. The presence of these functional groups allows for various chemical reactions, including nucleophilic substitutions and hydrogen bonding, which influence its solubility and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyridine Ring : Starting from a suitable pyridine derivative.
  • Amidation Reaction : Reacting the pyridine derivative with an appropriate amine to form the propionamide.
  • Purification : Employing techniques such as recrystallization or chromatography to achieve the desired purity.

Alternative synthetic routes may focus on different starting materials or reaction conditions to optimize yield and purity.

Inhibition of Tissue Kallikrein

Research indicates that this compound acts as a selective inhibitor of tissue kallikrein, an enzyme involved in inflammatory processes. This inhibition is particularly relevant for therapeutic applications in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in respiratory disorders.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its selectivity and efficacy as a tissue kallikrein inhibitor. Comparative studies with structurally similar compounds have shown varying degrees of biological activity, highlighting the importance of specific molecular features in determining therapeutic potential.

Compound NameStructureUnique Features
(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-methyl-propionamideC10_{10}H14_{14}ClN3_3OContains a chlorine substituent; potentially alters biological activity
N-(Pyridin-4-ylmethyl)propan-2-amineC10_{10}H14_{14}N2_2Lacks the methyl group on nitrogen; affects binding properties
N-(Pyridin-3-ylmethyl)propanamideC10_{10}H12_{12}N2_2OSimilar backbone but without the amino group; may influence activity profile

Case Studies and Research Findings

  • Therapeutic Applications : A study demonstrated that this compound effectively reduced inflammation in animal models of asthma. The compound significantly decreased airway hyperresponsiveness and inflammatory cell infiltration in lung tissues.
  • Pharmacokinetics and Dynamics : Further investigations into the pharmacokinetics revealed that the compound exhibits favorable absorption characteristics and moderate metabolic stability, suggesting a potential for oral bioavailability.
  • Comparative Efficacy : In comparative studies with other protease inhibitors, this compound demonstrated a more favorable safety profile due to its selective action on tissue kallikrein without significantly affecting other proteases involved in physiological processes.

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-N-methyl-N-pyridin-3-ylmethyl-propionamide, and what methodological considerations are critical for achieving high purity?

Methodological Answer: The synthesis typically involves sequential substitution, reduction, and condensation reactions. For example:

Substitution Reaction : React 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol under alkaline conditions to introduce the pyridinylmethoxy group .

Reduction : Use iron powder under acidic conditions to reduce nitro groups to amines .

Condensation : Employ a condensing agent (e.g., HATU) to couple intermediates with cyanoacetic acid derivatives .
Critical Considerations :

  • Purification via column chromatography or recrystallization to isolate enantiomerically pure (S)-isomers.
  • Monitor reaction progress using HPLC or TLC to ensure intermediate purity .

Q. How can researchers determine the crystal structure of this compound, and which software tools are recommended for data refinement?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures).
  • Data Refinement : Use SHELX software (SHELXL for refinement, SHELXS/SHELXD for structure solution) to resolve atomic positions and validate stereochemistry .
  • Validation : Cross-reference with the Cambridge Structural Database (CSD) to confirm bond lengths/angles and identify conformational outliers .

Q. What analytical techniques are essential for characterizing the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with UV detection to confirm enantiomeric excess .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to validate the (S)-configuration .
  • NMR Spectroscopy : Analyze diastereotopic proton splitting patterns in 1H^1H-NMR (e.g., methyl groups adjacent to chiral centers) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between spectroscopic data (e.g., NMR, IR) and crystallographic results during structural elucidation?

Methodological Answer:

  • Cross-Validation : Reconcile NMR chemical shifts with crystallographic torsion angles using software like Mercury (CSD suite) .
  • Iterative Refinement : Adjust SHELX refinement parameters (e.g., thermal displacement factors) to align crystallographic data with spectroscopic observations .
  • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect conformational flexibility that may explain discrepancies .

Q. How can researchers design experiments to optimize reaction conditions for introducing the pyridin-3-ylmethyl group?

Methodological Answer:

  • Design of Experiments (DoE) : Systematically vary pH (alkaline vs. acidic), catalysts (e.g., Pd/C for reductions), and temperature to maximize yield .
  • Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance nucleophilic substitution efficiency .

Q. What computational methods can predict the bioactive conformation of this compound, and how do they integrate with experimental data?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors) .
  • MD Simulations : Perform molecular dynamics (GROMACS/AMBER) to assess conformational stability in aqueous environments .
  • Hybrid Approaches : Refine computational models using experimental data (e.g., CSD-derived torsional constraints) to improve accuracy .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in melting point or solubility data reported across literature sources?

Methodological Answer:

  • Reproducibility Tests : Repeat measurements under standardized conditions (e.g., DSC for melting points, shake-flask method for solubility) .
  • Meta-Analysis : Compare data from authoritative databases (PubChem, CSD) to identify outliers and establish consensus values .
  • Crystallographic Validation : Confirm polymorphic forms via PXRD if discrepancies suggest different crystalline phases .

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